molecular formula C8H11NS B071734 5,6,7,8-Tetrahydro-4H-thieno[3,2-B]azepine CAS No. 180340-57-2

5,6,7,8-Tetrahydro-4H-thieno[3,2-B]azepine

Cat. No.: B071734
CAS No.: 180340-57-2
M. Wt: 153.25 g/mol
InChI Key: BXQBADSCRTXJPX-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydro-4H-thieno[3,2-B]azepine is a heterocyclic compound that features a fused ring system consisting of a thiophene ring and an azepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydro-4H-thieno[3,2-B]azepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a Rhodium (III)-catalyzed reaction of amides of hetarylcaboxylic acids with methylenecyclopropanes. This reaction proceeds via C–H bond activation and cycloaddition, leading to the formation of azepinones fused to the thiophene ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydro-4H-thieno[3,2-B]azepine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the thiophene or azepine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

5,6,7,8-Tetrahydro-4H-thieno[3,2-B]azepine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

  • 5,6,7,8-Tetrahydro-4H-thieno[2,3-c]azepine
  • 5,6,7,7a-Tetrahydrothieno[3,2-c]pyridine

Uniqueness

5,6,7,8-Tetrahydro-4H-thieno[3,2-B]azepine is unique due to its specific ring fusion pattern and the presence of both thiophene and azepine rings. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

IUPAC Name

5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NS/c1-2-5-9-7-4-6-10-8(7)3-1/h4,6,9H,1-3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXQBADSCRTXJPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC2=C(C1)SC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90473027
Record name 5,6,7,8-TETRAHYDRO-4H-THIENO[3,2-B]AZEPINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90473027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180340-57-2
Record name 5,6,7,8-TETRAHYDRO-4H-THIENO[3,2-B]AZEPINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90473027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a mixture of 21.2 g of 5,6,7,8-tetra-hydro-4H-thieno[3,2-b]azepin-5-one in 100 ml of tetrahydrofuran under argon, chilled to 0° C. is added 25.2 ml of a 10.0 molar solution of borane-dimethylsulfide in tetrahydrofuran. The solution is stirred at room temperature for 16 hours and is refluxed for 5 hours. The mixture is cooled to room temperature and 85 ml of methanol added dropwise (exotherm). The solvent is removed and 100 ml of methanol is added (2 times) and after each addition the solvent is removed. To the residual solid (dried under vacuum) is added 126 ml of 2N NaOH and the mixture refluxed 3 hours. The mixture is chilled (2 hours) and extracted with dichloromethane. The extract is dried (Na2SO4) and the solvent removed to give 15.4 g of brown solid, m.p. 55°-57° C. A sample (3 g) is sublimed to give 2.6 g of crystals, m.p. 64°-65° C.
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Synthesis routes and methods III

Procedure details

A solution of 6,7-dihydro-5H-benzo[b]thiophen-4-one oxime (1.67 g) in dry dichloromethane (100 mL) was cooled to 0°. Following dropwise addition of diisobutylaluminum hydride (50 ml, 1 M in hexanes), the mixture was stirred at 0° for three hours and then diluted with dichloromethane (50 mL). Sodium fluoride (8.4 g) was added, followed by water (2.7 mL). The reaction mixture was stirred vigorously for 30 minutes, then filtered, and concentrated to provide the title compound (0.81 g) as a white solid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6,7,8-Tetrahydro-4H-thieno[3,2-B]azepine
Reactant of Route 2
5,6,7,8-Tetrahydro-4H-thieno[3,2-B]azepine
Reactant of Route 3
5,6,7,8-Tetrahydro-4H-thieno[3,2-B]azepine
Reactant of Route 4
5,6,7,8-Tetrahydro-4H-thieno[3,2-B]azepine
Reactant of Route 5
5,6,7,8-Tetrahydro-4H-thieno[3,2-B]azepine
Reactant of Route 6
5,6,7,8-Tetrahydro-4H-thieno[3,2-B]azepine

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